2-(Bis(2-chloroethyl)amino)-3-ethyl-1,3,2-oxazaphospholidine 2-oxide

Description

Properties

CAS No. |

78219-82-6 |

|---|---|

Molecular Formula |

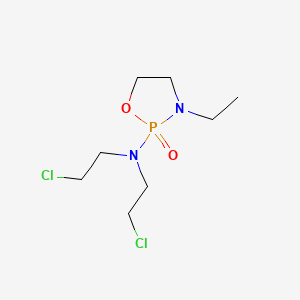

C8H17Cl2N2O2P |

Molecular Weight |

275.11 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-3-ethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-11-7-8-14-15(11,13)12(5-3-9)6-4-10/h2-8H2,1H3 |

InChI Key |

LTLZMCKIUDWOSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOP1(=O)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)-3-ethyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in a single reaction vessel . The process is carried out in an inert aprotic organic solvent, with the mixture being cooled to a temperature range of -15 to -10°C. The solution of 3-aminopropan-1-ol and the first portion of the auxiliary base is added slowly, followed by the second portion of the auxiliary base to bind the HCl released during the cyclization reaction . The reaction mixture is then stirred at 15 to 20°C for 5 to 25 hours, and the temperature is gradually increased to 20 to 40°C until the conversion of the substrates is complete .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent addition rates, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Cyclophosphamide is oxidized in the liver to form the active metabolite aldophosphamide.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.

Major Products Formed

The major products formed from these reactions include aldophosphamide, which is further metabolized to phosphoramide mustard and acrolein . These metabolites are responsible for the compound’s cytotoxic effects .

Scientific Research Applications

Cyclophosphamide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylating agents and their mechanisms.

Biology: Employed in research on DNA cross-linking and repair mechanisms.

Medicine: Widely used in cancer chemotherapy for treating various malignancies.

Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Cyclophosphamide exerts its effects through the formation of cross-links in DNA, which prevents cell division and leads to cell death . The compound is metabolized in the liver to form aldophosphamide, which is then converted to the active metabolites phosphoramide mustard and acrolein . These metabolites alkylate DNA, causing strand breakage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Ifosfamide: Another nitrogen mustard alkylating agent with a similar mechanism of action.

Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.

Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted delivery of the active metabolites . This property makes it a versatile and widely used chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.